molecular formula C29H21FN2O2 B11520645 5-(2-fluorophenyl)-1-phenyl-3-(phenylamino)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-(2-fluorophenyl)-1-phenyl-3-(phenylamino)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11520645
M. Wt: 448.5 g/mol
InChI Key: MWXOYKBNFIYWBT-UHFFFAOYSA-N
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Description

4-BENZOYL-5-(2-FLUOROPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes benzoyl, fluorophenyl, phenyl, and phenylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZOYL-5-(2-FLUOROPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with an appropriate fluorophenyl derivative, followed by cyclization with phenylhydrazine and subsequent reactions to introduce the phenylamino group. The reaction conditions often require the use of solvents such as tetrahydrofuran and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-BENZOYL-5-(2-FLUOROPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-BENZOYL-5-(2-FLUOROPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BENZOYL-5-(2-FLUOROPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrol-2-one derivatives with different substituents on the benzoyl, fluorophenyl, and phenyl groups. Examples include:

Uniqueness

The uniqueness of 4-BENZOYL-5-(2-FLUOROPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H21FN2O2

Molecular Weight

448.5 g/mol

IUPAC Name

4-anilino-3-benzoyl-2-(2-fluorophenyl)-1-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C29H21FN2O2/c30-24-19-11-10-18-23(24)27-25(28(33)20-12-4-1-5-13-20)26(31-21-14-6-2-7-15-21)29(34)32(27)22-16-8-3-9-17-22/h1-19,27,31H

InChI Key

MWXOYKBNFIYWBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=O)N(C2C3=CC=CC=C3F)C4=CC=CC=C4)NC5=CC=CC=C5

Origin of Product

United States

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